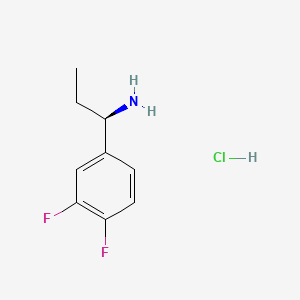

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFNPNSBDYSQAL-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847448-32-2 | |

| Record name | (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a chiral amine bearing a difluorinated phenyl ring, represents a valuable building block in modern medicinal chemistry. Its structural motifs are of significant interest in the design and synthesis of novel therapeutic agents. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, analytical characterization methods, potential applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1565825-89-9 | [1] |

| Molecular Formula | C₉H₁₂ClF₂N | [1] |

| Molecular Weight | 207.65 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Chirality | (R)-enantiomer | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Stereochemical Control

The asymmetric synthesis of chiral amines is a cornerstone of pharmaceutical development.[2] For this compound, a highly efficient and stereoselective method would be the asymmetric reductive amination of the corresponding prochiral ketone, 3,4-difluoropropiophenone. This approach allows for the direct installation of the chiral amine center with high enantiomeric purity.

Proposed Synthetic Pathway: Asymmetric Reductive Amination

The proposed synthesis involves a two-step process starting from 3,4-difluoropropiophenone, as illustrated in the workflow diagram below. The key to this synthesis is the use of a chiral catalyst or a biocatalyst to ensure the formation of the desired (R)-enantiomer.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for asymmetric reductive amination.[3] Optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, would be necessary to achieve high yield and enantioselectivity.

Step 1: Asymmetric Reductive Amination

-

To a high-pressure reactor, add 3,4-difluoropropiophenone (1 equivalent), an ammonia source such as ammonium acetate (2-3 equivalents), and a suitable chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand, 0.5-1 mol%).

-

Add a degassed solvent (e.g., methanol or 2,2,2-trifluoroethanol).

-

Seal the reactor, purge with argon, and then pressurize with hydrogen gas (50-100 atm).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (R)-1-(3,4-difluorophenyl)propan-1-amine as the free base.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified (R)-1-(3,4-difluorophenyl)propan-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons of the ethyl group, and the terminal methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two fluorine-coupled aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms on the phenyl ring.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity and determining the enantiomeric excess of the final product.

Purity Analysis (Reversed-Phase HPLC)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | A suitable gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Enantiomeric Excess (Chiral HPLC)

A chiral stationary phase is required to separate the (R) and (S) enantiomers. The choice of the chiral column and mobile phase is critical and often requires screening.

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of hexane and isopropanol with a suitable amine additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Controlled (e.g., 25 °C) |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak corresponding to the free base of the molecule.

Applications in Drug Discovery and Development

Chiral amines are privileged structures in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[2] The title compound, with its specific stereochemistry and difluorophenyl moiety, is a promising building block for several reasons:

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic profiles.[4]

-

Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, which are critical for drug absorption and distribution.

-

Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of a drug candidate.

While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of cardiovascular drugs like Ticagrelor (which contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety) suggests its potential as a key building block for analogous compounds in various therapeutic areas.[5]

Caption: The role of the title compound as a building block in the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the general properties of fluorinated amine hydrochlorides.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Yomi Lab. (R)-1-(3,4-二氟苯基)-1-丙胺盐酸盐,95%. Available at: [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available at: [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination Reagent Guide. Available at: [Link]

- Rivera, A. et al. (2012). Synthesis of a new chiral cyclic aminal derived from rac-1,2-propanediamine. Tetrahedron Letters, 53(45), 6132–6135.

- Sharma, M. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- Li, Y. et al. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.

-

PubChemLite. (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. Available at: [Link]

- Google Patents. WO 2013/144295 A1.

-

BuyersGuideChem. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Available at: [Link]

-

Dutscher. Methanol 99.9% - grade: UV, IR, HPLC, ACS. Available at: [Link]

Sources

- 1. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorination - Wordpress [reagents.acsgcipr.org]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a key chiral building block with significant applications in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and quality control, and explore its strategic importance in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this versatile intermediate.

Core Molecular Identity and Physicochemical Profile

This compound is a chiral amine salt valued for its specific stereochemistry and the presence of a difluorophenyl moiety, a common pharmacophore in many modern therapeutics. The precise control of its stereocenter is critical for achieving the desired pharmacological activity and minimizing off-target effects in the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

The fundamental attributes of this compound are summarized in the table below. The molecular weight of 207.65 g/mol is a critical parameter for all stoichiometric calculations in synthetic and analytical procedures.[1]

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | N/A |

| CAS Number | 1565825-89-9 | [1] |

| Molecular Formula | C₉H₁₂ClF₂N | [1] |

| Molecular Weight | 207.65 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

The structure, depicted below, features a chiral carbon atom directly attached to the 3,4-difluorophenyl ring. This specific (R)-configuration is paramount. The difluoro substitution pattern is a well-established bioisostere for other functional groups, often used to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

Caption: Chemical structure of this compound.

Synthesis and Stereochemical Control

The synthesis of chiral amines like this compound requires a robust strategy to establish the desired stereocenter with high enantiomeric excess (ee). While specific synthesis routes for this exact molecule are proprietary, a general and highly effective approach involves the asymmetric reduction of a prochiral ketone precursor. This methodology is a cornerstone of modern pharmaceutical manufacturing due to its efficiency and scalability.

A closely related and well-documented synthesis is that of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for the antiplatelet drug Ticagrelor.[2][3] The principles used in its synthesis, particularly the stereoselective reduction step, are directly applicable.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic pathway begins by disconnecting the amine hydrochloride to its free base, which in turn can be derived from the asymmetric reduction of the corresponding ketone.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Asymmetric Reduction

The critical step is the asymmetric reduction of 1-(3,4-difluorophenyl)propan-1-one. The choice of a chiral catalyst is paramount for achieving high stereoselectivity. Catalytic systems based on chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) reduction, are particularly effective for this class of transformation.[4]

Protocol: CBS-Catalyzed Asymmetric Reduction

-

Reactor Setup: Under an inert nitrogen atmosphere, charge a dry, temperature-controlled reactor with anhydrous tetrahydrofuran (THF).

-

Catalyst Introduction: Add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (typically 1 M in toluene) to the reactor. The selection of the (R)-enantiomer of the catalyst is causal; it is designed to stereoselectively deliver a hydride to one face of the prochiral ketone, yielding the desired (R)-amine product.

-

Reducing Agent Addition: Cool the mixture to 0-5 °C. Slowly add a borane complex, such as borane-dimethyl sulfide (BMS), to the catalyst solution.[4] The borane serves as the stoichiometric hydride source, which is rendered chiral and selective by the CBS catalyst.

-

Ketone Feed: Dissolve 1-(3,4-difluorophenyl)propan-1-one in anhydrous THF and add it dropwise to the reactor, maintaining the temperature below 5 °C. The slow addition is crucial to control the exotherm and ensure optimal catalyst performance.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the conversion of the ketone by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, which reacts with excess borane.

-

Workup and Isolation: Concentrate the mixture under reduced pressure. The resulting residue is then subjected to a standard aqueous workup to remove boron byproducts and isolate the chiral alcohol intermediate.

-

Conversion to Amine: The resulting (R)-1-(3,4-difluorophenyl)propan-1-ol can be converted to the amine via standard methods, such as a Mitsunobu reaction followed by hydrolysis or conversion to an azide and subsequent reduction.

-

Salt Formation: Dissolve the final free base in a suitable solvent like isopropanol or ethyl acetate and treat with a stoichiometric amount of hydrochloric acid to precipitate the this compound salt, which can be isolated by filtration.

Quality Control and Analytical Methodologies

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is non-negotiable for its use in pharmaceutical synthesis. A multi-faceted analytical approach is required.

Purity Determination by Reverse-Phase HPLC

A standard and robust method for determining the purity of the final compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Protocol: RP-HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.[5]

-

Mobile Phase: A gradient elution is typically employed for optimal separation of the main peak from any potential impurities. A common mobile phase system is a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The difluorophenyl chromophore allows for sensitive detection in the UV range, typically around 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the mobile phase to a final concentration of ~0.5 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.[6]

-

Validation: The method must be validated for linearity, accuracy, and precision. The response should be linear across a range of concentrations (e.g., 0.1-1.0 mg/mL).[5]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the chemical structure of the synthesized compound.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum will show characteristic signals for the aromatic protons, the chiral methine proton, the methylene protons, and the terminal methyl group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms.

-

¹⁹F NMR: This is particularly useful for fluorinated compounds. It will show signals corresponding to the two non-equivalent fluorine atoms on the benzene ring, confirming their presence and position.[7]

Enantiomeric Purity by Chiral HPLC

The most critical quality attribute is the enantiomeric excess (ee). This cannot be determined by standard RP-HPLC and requires a specialized chiral stationary phase (CSP).

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

The choice of the chiral column is critical and often requires screening several different types of CSPs (e.g., polysaccharide-based) to achieve baseline separation of the (R) and (S) enantiomers. The %ee is calculated from the integrated peak areas of the two enantiomers. For pharmaceutical applications, a %ee of >99.5% is typically required.

Applications in Drug Development

This compound serves as a valuable chiral building block. Its structural motifs are present in a range of biologically active molecules. The difluorophenyl group, as mentioned, is a key feature for modulating pharmacokinetic and pharmacodynamic properties. The chiral amine provides a critical handle for building asymmetry into larger, more complex molecules, which is fundamental to modern drug design where interactions with chiral biological targets (enzymes, receptors) are stereo-specific.

Its close structural similarity to intermediates used in the synthesis of drugs like Ticagrelor highlights its potential utility in constructing novel therapeutics targeting cardiovascular diseases, oncology, or central nervous system disorders.[2]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care in a laboratory or manufacturing setting.

-

Hazard Statements: The compound is classified with the following hazards:

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

References

-

BuyersGuideChem. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2022). Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

-

University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

Sources

- 1. 1565825-89-9|this compound|BLD Pharm [bldpharm.com]

- 2. (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | CAS 473733-16-3 | Sun-shinechem [sun-shinechem.com]

- 3. aksci.com [aksci.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 6. padproject.nd.edu [padproject.nd.edu]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride chemical properties

An In-depth Technical Guide to (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Executive Summary

This compound is a chiral amine building block of significant interest to the pharmaceutical and agrochemical research sectors. Its stereodefined center and the presence of a 3,4-difluorophenyl moiety make it a valuable precursor for the synthesis of complex molecular targets. The difluorophenyl group is a well-established pharmacophore that can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. This guide provides a comprehensive overview of the core chemical properties, a proposed stereoselective synthesis, robust analytical characterization protocols, and key applications for this compound, intended for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity and properties of this compound are critical for its application in synthesis and research. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride | N/A |

| CAS Number | 1565825-89-9 | [1] |

| Molecular Formula | C₉H₁₂ClF₂N | [1][2] |

| Molecular Weight | 207.65 g/mol | [1][3] |

| Appearance | Solid powder | [2] |

| Purity | Typically ≥95-97% | [2][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |

| Storage Conditions | Store sealed in a dry place at room temperature; -20°C for long-term storage. | [1][2] |

| SMILES Code | CCN.[H]Cl | [1] |

| InChI Key | LWTZLRLBBSSNEN-VIFPVBQESA-N (for free base) | [5] |

Stereoselective Synthesis: A Mechanistic Approach

A robust and stereocontrolled synthesis is paramount for accessing enantiomerically pure chiral amines. While various methods exist, a highly effective and industrially scalable approach involves the asymmetric reductive amination of a prochiral ketone precursor, 3,4-difluoropropiophenone. This strategy offers excellent control over the desired (R)-stereochemistry.

Proposed Synthetic Pathway

The conversion of 3,4-difluoropropiophenone to the target amine can be achieved via a two-step sequence involving the formation of an intermediate imine followed by stereoselective reduction. However, a more direct and efficient method is catalytic asymmetric reductive amination.

Caption: Proposed asymmetric synthesis of the target compound.

Causality in Experimental Design

-

Choice of Precursor : 3,4-Difluoropropiophenone is a readily available commercial starting material, making the synthesis economical.

-

Asymmetric Catalyst : The selection of a chiral catalyst is the most critical step for ensuring high enantiomeric excess (ee). Ruthenium-based catalysts, such as those developed by Noyori, are well-documented for the highly efficient and stereoselective reduction of ketones and imines. The (R)-configuration of the catalyst complex directly yields the (R)-amine product. This choice is superior to diastereomeric crystallization, which often results in lower yields.

-

Reducing Agent : Hydrogen gas is a clean and atom-economical reducing agent. Alternatively, a Hantzsch ester can be used as a milder transfer hydrogenation reagent, which can be beneficial for optimizing reaction conditions on a lab scale.

-

Salt Formation : The final product is isolated as a hydrochloride salt. This is standard practice for amines as it typically yields a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is often an oil.

Analytical and Spectroscopic Characterization

Rigorous analytical quality control is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Quality Control Workflow

A standard workflow ensures that each batch of the compound meets the required specifications before its use in downstream applications.

Caption: Standard quality control workflow for compound validation.

Expected Spectroscopic Data

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), a quartet for the methine proton (CH-N) adjacent to the chiral center, a multiplet for the methylene protons (CH₂), and a triplet for the terminal methyl group (CH₃).

-

¹³C NMR : The carbon spectrum will display distinct signals for the two non-equivalent fluorine-bearing aromatic carbons, the other aromatic carbons, and the three aliphatic carbons.

-

¹⁹F NMR : The fluorine NMR will show two distinct signals for the non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling patterns.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the molecular ion for the free base [M+H]⁺ at approximately m/z 172.09.[5]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the chemical purity of the title compound.

-

System Preparation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[6]

-

Mobile Phase : Prepare a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

-

Chromatographic Conditions :

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 25°C

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Analysis : Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly strategic building block in drug discovery programs.

Role as a Medicinal Chemistry Scaffold

The molecule can be used as a scaffold to generate libraries of novel compounds. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis, allowing for systematic exploration of the surrounding chemical space.

Caption: Utility as a scaffold for generating compound libraries.

Strategic Importance of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl motif is frequently employed in modern medicinal chemistry for several key reasons:

-

Metabolic Stability : The fluorine atoms can block sites of oxidative metabolism (e.g., cytochrome P450-mediated aromatic hydroxylation), thereby increasing the half-life of a drug candidate.

-

Binding Interactions : Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

-

Modulation of pKa : The electron-withdrawing nature of the fluorine atoms lowers the pKa of the amine group compared to its non-fluorinated analog. This can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

This compound is structurally related to key intermediates used in the synthesis of potent therapeutics like the antiplatelet agent Ticagrelor, which features a (3,4-difluorophenyl)cyclopropylamine core.[7][8] This highlights the proven value of this specific substituted phenylamine framework in developing successful drug candidates.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

GHS Hazard Classification : The compound is classified with the "Warning" signal word.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[10]

-

Skin Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[10][11]

-

Respiratory Protection : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11]

-

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[11]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible substances.[1][10]

Conclusion

This compound is a high-value chiral building block with well-defined chemical properties. Its strategic importance is rooted in the combination of a stereochemically defined center and the advantageous 3,4-difluorophenyl motif, which is a privileged structure in modern drug design. Access through stereoselective synthesis and validation via robust analytical protocols enable its effective use in the generation of novel chemical entities for pharmaceutical and related research. Adherence to strict safety and handling protocols is mandatory when working with this compound.

References

-

Chemical Register. (1S)-1-(3,4-DICHLOROPHENYL)PROPAN-1-AMINE. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

BuyersGuideChem. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

PubChemLite. (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. [Link]

- Google Patents. WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)

-

CIPAC. Multi-active method for the analysis of active substances in formulated products. [Link]

-

University of Wisconsin. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]

- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)

Sources

- 1. 1565825-89-9|this compound|BLD Pharm [bldpharm.com]

- 2. (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | CAS 473733-16-3 | Sun-shinechem [sun-shinechem.com]

- 3. parchem.com [parchem.com]

- 4. labfind.co.kr [labfind.co.kr]

- 5. PubChemLite - (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride (C9H11F2N) [pubchemlite.lcsb.uni.lu]

- 6. cipac.org [cipac.org]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

Structure Elucidation of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride: A Multi-technique Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest as a key building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and structural integrity are critical determinants of the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation and stereochemical confirmation of this compound. We will delve into the practical application and theoretical underpinnings of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chiral high-performance liquid chromatography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow suitable for rigorous drug development and quality control environments.

Introduction and Significance

The presence of a chiral center and fluorine atoms in this compound makes it a valuable intermediate in modern medicinal chemistry. Fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The specific (R)-configuration is often essential for targeted biological activity, as enantiomers can exhibit different pharmacological or toxicological profiles[2]. Therefore, a robust analytical strategy is not merely an academic exercise but a regulatory and safety imperative. This guide presents an integrated approach, demonstrating how orthogonal analytical techniques converge to provide a complete and confident structural picture.

Physicochemical Properties

A foundational step in any analysis is the compilation of the compound's basic properties.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride | N/A |

| Molecular Formula | C₉H₁₂ClF₂N | [3] |

| Molecular Weight | 207.65 g/mol | [3] |

| CAS Number | Not available for the hydrochloride salt, S-enantiomer is 847448-46-8 | [4] |

| Appearance | White to off-white solid powder (Typical) | N/A |

Integrated Analytical Workflow

The comprehensive elucidation of the target molecule relies on a synergistic workflow where each technique provides a unique piece of the structural puzzle. No single method is sufficient; their combined power provides the necessary certainty.

Caption: Key MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing definitive proof of the carbon-hydrogen framework and atom connectivity. [5][6]A suite of 1D and 2D experiments is required to assign every proton and carbon and confirm their relationships.

Experimental Protocol

-

Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is excellent for observing the exchange of labile N-H protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}, DEPT-135

-

2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), HMBC (¹H-¹³C long-range correlation).

-

Data Interpretation & Expected Spectra

The structure contains several distinct spin systems: the trisubstituted aromatic ring, the chiral methine proton (CH), the diastereotopic methylene protons (CH₂), and the terminal methyl group (CH₃). [7] ¹H NMR (400 MHz, D₂O):

-

δ ~7.4-7.8 ppm (3H, m): Aromatic protons. The 3,4-difluoro substitution pattern creates complex multiplets due to H-H and H-F couplings.

-

δ ~4.5 ppm (1H, t): Methine proton (H1). It is coupled to the adjacent CH₂ group, appearing as a triplet.

-

δ ~2.1 ppm (2H, m): Methylene protons (H2). These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.

-

δ ~0.9 ppm (3H, t): Methyl protons (H3). Coupled to the adjacent CH₂ group, appearing as a triplet.

-

N-H Protons: In D₂O, the three protons of the -NH₃⁺ group will exchange with deuterium and the signal will disappear, confirming the primary amine salt. [8]In DMSO-d₆, they would appear as a broad singlet around 8-9 ppm.

¹³C{¹H} NMR (100 MHz, D₂O):

-

δ ~145-155 ppm (2C, dd): Aromatic carbons bonded to fluorine (C3 & C4), showing large one-bond ¹JCF coupling.

-

δ ~110-135 ppm (4C, m): Remaining aromatic carbons, showing smaller two- and three-bond JCF couplings.

-

δ ~55 ppm (1C): Methine carbon (C1).

-

δ ~28 ppm (1C): Methylene carbon (C2).

-

δ ~10 ppm (1C): Methyl carbon (C3).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.4 - 7.8 | m | 110 - 135 |

| Aromatic C-F | - | - | 145 - 155 |

| CH (1)-NH₃⁺ | ~4.5 | t | ~55 |

| CH₂ (2) | ~2.1 | m | ~28 |

| CH₃ (3) | ~0.9 | t | ~10 |

2D NMR for Connectivity Confirmation:

-

COSY: Will show correlation between H1/H2 and H2/H3, confirming the propyl chain.

-

HSQC: Will link each proton signal to its directly attached carbon (H1-C1, H2-C2, H3-C3).

-

HMBC: Is critical for establishing the link between the side chain and the ring. A key correlation will be from the H1 proton to the aromatic quaternary carbon, confirming the attachment point.

Caption: NMR data integration for structure assembly.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR confirms the presence of key functional groups. For a primary amine hydrochloride, the N-H stretching vibrations are distinctly different from those of a free amine, providing a clear diagnostic marker. [9][10]

Experimental Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 2800 (broad) | N-H Stretch | Primary ammonium (-NH₃⁺) |

| ~3050 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |

| ~1520 | N-H Bend (asymmetric) | Primary ammonium (-NH₃⁺) |

| ~1280 - 1100 (strong) | C-F Stretch | Aryl-Fluoride |

| ~1150 | C-N Stretch | Aliphatic Amine |

Trustworthiness: The presence of the very broad absorption band centered around 3000 cm⁻¹ for the N-H stretch is definitive for the ammonium salt form, distinguishing it from the two sharp peaks expected for a primary free amine (R-NH₂) around 3300-3500 cm⁻¹. [11]

Chiral High-Performance Liquid Chromatography (HPLC): Stereochemical Confirmation

Expertise & Causality: The biological activity is tied to the (R)-enantiomer. Therefore, confirming the enantiomeric purity is a critical release criterion. Chiral HPLC is the gold standard for this analysis. [12][13]The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven success in resolving a wide range of chiral amines through interactions like hydrogen bonding, dipole-dipole, and inclusion complexing. [14][15]

Experimental Protocol

-

Instrumentation: HPLC system with UV detector.

-

Column: A polysaccharide-based CSP, e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The non-polar main solvent and polar alcohol modulate retention, while the basic DEA additive is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its neutral (free base) form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation:

-

Racemic Standard: Prepare a 0.5 mg/mL solution of the racemic (R/S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride in the mobile phase.

-

Sample: Prepare the (R)-enantiomer sample at the same concentration.

-

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation (Resolution > 1.5). Inject the sample to quantify the purity.

Data Interpretation and Validation

-

System Suitability: The racemic standard injection is used to establish system suitability, confirming the column's ability to separate the enantiomers.

-

Peak Identification: By comparing the chromatogram of the sample with the racemic standard, the major peak can be confirmed as the desired (R)-enantiomer.

-

Enantiomeric Excess (% ee): The purity is calculated using the peak areas of the R and S enantiomers: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and Limit of Quantitation (LOQ) for the undesired (S)-enantiomer. [16][17][18][19]

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion

The structural elucidation of this compound is a case study in the power of a multi-technique analytical approach. High-resolution mass spectrometry confirms the elemental formula, while FTIR provides a rapid check of the key functional groups, particularly the primary ammonium salt. The heavy lifting of framework determination is accomplished by a suite of 1D and 2D NMR experiments that unambiguously map the atomic connectivity. Finally, chiral HPLC provides the crucial confirmation of stereochemical identity and purity. This integrated, self-validating workflow provides the highest level of confidence required for advancing drug development programs in a regulated environment.

References

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

-

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8. BuyersGuideChem. [Link]

-

Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]

- Synthesis of 2-(3,4-difluorophenyl)-cyclopropanamine derivatives and salts.

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Moravek. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. [Link]

-

Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

-

IR: amines. University of Calgary. [Link]

-

Simultaneous Determination of Escitalopram Impurities including the R-enantiomer... PMC. [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

H-1 NMR spectrum of propylamine. Doc Brown's Chemistry. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | CAS 473733-16-3 | Sun-shinechem [sun-shinechem.com]

- 4. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | 847448-46-8 - BuyersGuideChem [buyersguidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jchps.com [jchps.com]

- 7. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. demarcheiso17025.com [demarcheiso17025.com]

- 17. emerypharma.com [emerypharma.com]

- 18. scielo.br [scielo.br]

- 19. upm-inc.com [upm-inc.com]

A Technical Guide to the Physicochemical Properties of (R)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

Introduction

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a stereocenter adjacent to a difluorinated phenyl ring, makes it a valuable precursor for the synthesis of complex, biologically active molecules. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also a detailed framework for its analytical characterization. The methodologies described herein are grounded in established principles of chemical analysis, ensuring that the protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.

Chemical Identity and Structure

The fundamental characteristics of a chemical compound are defined by its structure and identity. These identifiers are crucial for regulatory compliance, accurate sourcing, and consistent experimental replication.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 1565825-89-9 | [1] |

| Molecular Formula | C₉H₁₂ClF₂N | [1] |

| Molecular Weight | 207.65 g/mol | [1] |

| Canonical SMILES | CCN.[H]Cl |[1] |

Chemical Structure:

The molecule's structure is defined by three key features:

-

The Chiral Center: The carbon atom bonded to the amine group is a stereocenter with an (R)-configuration. This chirality is critical for stereospecific interactions with biological targets.

-

The 3,4-Difluorophenyl Ring: The two fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties and metabolic profile. They can enhance binding interactions and block sites of oxidative metabolism, often leading to improved pharmacokinetic properties in derivative compounds.

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances stability and confers higher aqueous solubility compared to the free base form, facilitating its handling and use in various reaction conditions.

Physicochemical Properties

A compound's utility is largely determined by its physical properties. The following table summarizes the known and expected properties of this amine hydrochloride.

Table 2: Summary of Physical Properties

| Property | Value / Observation | Rationale / Significance |

|---|---|---|

| Physical Form | Solid, crystalline powder | Typical for small molecule hydrochloride salts. |

| Color | White to off-white | Indicates a relatively high level of purity. |

| Solubility | Soluble in DMSO and Methanol | The ionic nature of the hydrochloride salt promotes solubility in polar protic and aprotic solvents. This is a key consideration for selecting solvents for NMR analysis and chemical reactions. |

| Storage Conditions | Sealed in a dry environment at room temperature.[1] | As a hydrochloride salt, the compound is hygroscopic. Proper storage is essential to prevent water absorption and maintain sample integrity. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[1] |

Analytical Characterization Protocols

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques must be employed. The following sections detail validated, field-proven protocols for its characterization.

Purity Assessment by Reverse-Phase HPLC

Expertise & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this amine hydrochloride. The methodology is chosen for its high resolution and compatibility with UV detection, enabled by the compound's aromatic ring. A C18 (octadecylsilyl) stationary phase is selected for its excellent retention of moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape by keeping the amine protonated and minimizing tailing.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 2.6 µm particle size, 100 x 2.1 mm, or equivalent.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm - 330 nm, with 254 nm being a common choice for aromatic compounds.[2]

-

Injection Volume: 1-5 µL.

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

Trustworthiness - A Self-Validating System: Before sample analysis, the system's performance must be verified. This is achieved by running a system suitability test. Injecting the sample solution six consecutive times should yield a relative standard deviation (RSD) of the main peak's retention time and area of less than 1.0%. This confirms the stability and reproducibility of the analytical system.[2]

Structural Confirmation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the hydrochloride salt and its residual solvent peak does not interfere with key signals. The acidic amine proton (NH₃⁺) is often broad and exchanges with water, but it is typically observable in dry DMSO-d₆.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

-

δ 8.5-9.5 (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with nitrogen and chemical exchange.

-

δ 7.2-7.6 (multiplets, 3H): Aromatic protons on the difluorophenyl ring. The coupling with each other and with the fluorine atoms will result in complex splitting patterns.

-

δ 4.2-4.5 (multiplet, 1H): The methine proton (-CH-) at the chiral center. It will be split by the adjacent methylene protons.

-

δ 1.8-2.1 (multiplet, 2H): The methylene protons (-CH₂-). This signal will appear as a complex multiplet due to splitting by both the methine and methyl protons.

-

δ 0.9-1.1 (triplet, 3H): The terminal methyl protons (-CH₃), split into a triplet by the adjacent methylene group.

Experimental Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

This detailed prediction, based on established chemical shift principles, provides a robust template for verifying the identity of the material against experimental data.[3]

Conclusion

This compound is a well-defined chemical entity with distinct physical properties that make it a valuable tool for synthetic chemistry. This guide has established its chemical identity and summarized its key physicochemical characteristics. Furthermore, it has provided detailed, scientifically-grounded protocols for HPLC and NMR analysis, which are essential for quality control and structural verification. By explaining the causality behind methodological choices and incorporating principles of self-validation, these protocols offer a reliable framework for researchers, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the critical factors that influence this key physicochemical property.

Introduction to the Target Compound

This compound is a chiral amine salt. Its structure is characterized by a difluorinated phenyl ring, a propyl chain, and a primary amine group which is protonated to form the hydrochloride salt. While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are common in pharmacologically active compounds. For instance, the closely related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[1][2]

The solubility of this compound is governed by several structural features:

-

Hydrochloride Salt Form : The conversion of the basic amine to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve stability.[3][4][5][6]

-

Fluorine Substitution : The two fluorine atoms on the phenyl ring increase lipophilicity and can influence solid-state packing (crystal lattice energy), which in turn affects solubility.[7]

-

Molecular Size and Shape : The overall structure contributes to the solvation energy required to dissolve the molecule.

Understanding the solubility of this active pharmaceutical ingredient (API) is a critical first step in formulation development, as it dictates the potential for oral, parenteral, or topical delivery systems.[8]

Physicochemical Profile

| Property | Value | Source |

| CAS Number | 1565825-89-9 | [9] |

| Molecular Formula | C₉H₁₂ClF₂N | [9] |

| Molecular Weight | 207.65 g/mol | [9] |

| Predicted pKa | The pKa of the parent amine is critical. While not empirically determined in available literature for this specific compound, the pKa of the structurally related phenethylamine is approximately 9.83.[10] As a salt of a weak base and a strong acid, the compound's solubility will be highly dependent on pH. | N/A |

| Physical Form | Expected to be a crystalline solid. The solid-state form (e.g., crystallinity, polymorphism) is a crucial determinant of solubility and must be characterized.[11] | N/A |

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, a standardized and self-validating protocol is essential. The "shake-flask" method is the universally accepted standard for determining equilibrium solubility and is recommended by global regulatory bodies.[11]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound. Agitation provides the energy to overcome kinetic barriers to dissolution, while extended incubation ensures the solution becomes fully saturated. Sampling at multiple time points validates that equilibrium has been reached when concentration measurements plateau.[11]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Media : Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as well as relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile).[11]

-

Addition of Compound : Add an excess amount of this compound to a known volume of each medium in a sealed vessel. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Equilibration : Place the vessels in a mechanical agitator (e.g., orbital shaker) set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is standard.[11]

-

Sampling : Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours). This is done to confirm that the concentration has ceased to change, indicating equilibrium.[11]

-

Phase Separation : Immediately after sampling, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed or by passing the sample through a chemically inert syringe filter (e.g., 0.45 µm PVDF).[11]

-

Dilution & Analysis : Promptly dilute the clarified supernatant with a suitable mobile phase to prevent precipitation.[11] Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

-

Calculation : Determine the solubility in units such as mg/mL or µg/mL from the measured concentration of the saturated solution. Experiments should be performed in triplicate or more to ensure statistical validity.[11]

Workflow Visualization

Caption: Equilibrium Solubility Determination Workflow.

Solubility Data & Influencing Factors

Specific, experimentally-derived solubility data for this compound is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their findings. Qualitative data from structurally similar phenethylamine hydrochlorides is included for context.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Rationale / Comparative Data |

| 0.1 N HCl (pH ~1.2) | 37 | Data to be determined | High solubility expected due to the common ion effect and fully ionized state. |

| Acetate Buffer (pH 4.5) | 37 | Data to be determined | High solubility expected as the pH is well below the predicted pKa of the parent amine. |

| Phosphate Buffer (pH 6.8) | 37 | Data to be determined | Solubility may decrease slightly but should remain high as the amine is still predominantly protonated. |

| Methanol | 25 | Data to be determined | Soluble. (Comparative: 1-Phenylethylamine HCl is soluble in methanol[12]). |

| Ethanol | 25 | Data to be determined | Likely soluble. (Comparative: 2-Phenylethylamine HCl is soluble in alcohol[10]). |

| Acetonitrile | 25 | Data to be determined | Slightly soluble. (Comparative: 1-Phenylethylamine HCl is slightly soluble in acetonitrile[12]). |

| Chloroform | 25 | Data to be determined | Soluble. (Comparative: 1-Phenylethylamine HCl is soluble in chloroform[12]). |

Key Factors Analyzed

A. Effect of pH: The solubility of an amine hydrochloride is fundamentally linked to the pH of the aqueous medium. The compound exists in equilibrium between its highly soluble, ionized (protonated) form and its less soluble, neutral free base form. At low pH, the equilibrium is shifted strongly towards the ionized form, maximizing solubility. As the pH increases towards and beyond the pKa of the parent amine, the concentration of the free base increases, which can lead to precipitation.

Caption: pH-dependent equilibrium of the amine salt.

B. Effect of Solvent Polarity: As a salt, the compound's solubility is favored in polar protic solvents like water and lower alcohols (methanol, ethanol), which can effectively solvate both the cation (protonated amine) and the chloride anion. Its solubility in less polar or aprotic solvents (e.g., acetonitrile, ethyl acetate) is expected to be significantly lower.

C. Effect of Temperature: The dissolution process is typically endothermic, meaning that for most compounds, solubility increases with temperature. This relationship must be confirmed experimentally as it is crucial for developing robust manufacturing processes and ensuring stability during storage.

D. Solid-State Properties: The crystalline form of the API has a direct impact on its solubility. Different polymorphs (crystal arrangements) of the same compound can exhibit different solubilities and dissolution rates. It is imperative to characterize the solid form of the material used in any solubility study (e.g., via X-ray powder diffraction) to ensure the data is reproducible.[11]

Conclusion

While quantitative solubility data for this compound is not publicly available, this guide provides the essential theoretical framework and practical, field-proven protocols for its determination. Based on its structure as an amine hydrochloride, it is predicted to have high aqueous solubility in acidic and neutral conditions, a critical characteristic for potential pharmaceutical development. Its solubility in organic solvents will vary based on polarity. Rigorous experimental evaluation using the standardized shake-flask method is necessary to generate the precise data required for formulation, process development, and regulatory submission.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

MDPI. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

- Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.

-

NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST WebBook. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]

-

MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

PubMed. (2012). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

- Google Patents. (n.d.). WO 2013/144295 A1.

Sources

- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 7. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. 1565825-89-9|this compound|BLD Pharm [bldpharm.com]

- 10. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Material Safety of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

This document provides a comprehensive safety and handling guide for (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a specialized chemical intermediate. As a difluorinated aromatic amine, this compound possesses a unique reactivity profile that is valuable in research and development, particularly in the synthesis of complex molecular architectures. However, the structural motifs that impart this utility also necessitate a thorough understanding of its potential hazards. This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive, field-proven framework for its safe handling, grounded in established chemical safety principles.

Chemical Identification and Physicochemical Profile

Accurate identification is the cornerstone of chemical safety. This compound is a chiral amine salt. The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, influencing its reactivity and biological interactions.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | (1R)-1-(3,4-difluorophenyl)propan-1-amine, hydrochloride | [1] |

| CAS Number | 1565825-89-9; 847448-32-2 | [2][3] |

| Molecular Formula | C₉H₁₂ClF₂N | [1][2] |

| Molecular Weight | 207.65 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | >172°C (with decomposition) (data for a similar compound) | [4] |

| Solubility | Soluble in DMSO and Methanol (data for a similar compound) | [4][5] |

| SMILES | CCN.[H]Cl | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity if ingested. The "Warning" signal word indicates a moderate level of hazard.

| GHS Pictogram | Hazard Class | Hazard Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | |

| STOT - Single Exposure | May cause respiratory irritation | H335 |

Summary of Hazards: The toxicological profile is characteristic of many aromatic amines. The primary hazards are irritant effects on direct contact with the skin, eyes, and respiratory system.[6] Ingestion of the substance can be harmful.[2] While specific carcinogenicity data for this compound is not available, aromatic amines as a class are known to include compounds with long-term health risks, warranting cautious handling to minimize exposure.[7][8]

Proactive Safety Protocols: Handling and Exposure Control

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). This hierarchy of controls is a foundational concept in laboratory safety.

Engineering Controls

Engineering controls are the most effective way to mitigate exposure as they isolate the hazard from the user.

-

Chemical Fume Hood: All weighing, handling, and dissolution of this compound must be performed inside a properly functioning chemical fume hood.[9] This is critical to prevent the inhalation of airborne particles or dust.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Caption: Fig. 1: The hierarchy of controls prioritizes strategies for risk mitigation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contamination is suspected. Double-gloving can provide additional protection.[9]

-

Body Protection: A standard laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter may be necessary if engineering controls are insufficient or during emergency situations.

Safe Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational. Clear the workspace of any unnecessary items.

-

Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.

-

Transfer: Use a spatula for transfers. Avoid scooping actions that could generate dust.

-

Dissolution: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir to aid dissolution.

-

Cleanup: After handling, decontaminate the work surface. Dispose of all contaminated consumables (e.g., weighing paper, gloves) in a designated, sealed waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Reactive Safety Protocols: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

The following procedures should be followed while seeking immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. If breathing has stopped, begin artificial respiration.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[6][10]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][10] Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.

Caption: Fig. 2: A streamlined workflow for responding to chemical exposure.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.

-

Contain: Prevent further spread of the spill.

-

Clean-up: For a small spill, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.[6] Do not use water to clean up the initial spill as it may spread the contamination.

-